molecular formula C19H18O3S B13469911 2-Naphthaleneethanol, 2-(4-methylbenzenesulfonate) CAS No. 7175-35-1

2-Naphthaleneethanol, 2-(4-methylbenzenesulfonate)

Cat. No.: B13469911
CAS No.: 7175-35-1
M. Wt: 326.4 g/mol
InChI Key: XRFAOLIKBJIPII-UHFFFAOYSA-N
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Description

2-Naphthaleneethanol, 2-(4-methylbenzenesulfonate) is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system attached to an ethanol group, which is further substituted with a 4-methylbenzenesulfonate group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthaleneethanol, 2-(4-methylbenzenesulfonate) typically involves the reaction of 2-naphthaleneethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of 2-Naphthaleneethanol, 2-(4-methylbenzenesulfonate) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthaleneethanol, 2-(4-methylbenzenesulfonate) undergoes various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding naphthalene derivative with a reduced sulfonate group.

    Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-Naphthaldehyde, 2-Naphthoic acid

    Reduction: Reduced naphthalene derivatives

    Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

2-Naphthaleneethanol, 2-(4-methylbenzenesulfonate) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other naphthalene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthaleneethanol, 2-(4-methylbenzenesulfonate) involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthaleneethanol: Lacks the sulfonate group, making it less reactive in certain substitution reactions.

    4-Methylbenzenesulfonate derivatives: Similar reactivity but different structural framework compared to naphthalene derivatives.

Uniqueness

2-Naphthaleneethanol, 2-(4-methylbenzenesulfonate) is unique due to the presence of both the naphthalene ring and the sulfonate group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

CAS No.

7175-35-1

Molecular Formula

C19H18O3S

Molecular Weight

326.4 g/mol

IUPAC Name

2-naphthalen-2-ylethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C19H18O3S/c1-15-6-10-19(11-7-15)23(20,21)22-13-12-16-8-9-17-4-2-3-5-18(17)14-16/h2-11,14H,12-13H2,1H3

InChI Key

XRFAOLIKBJIPII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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